molecular formula C₂₉H₂₆N₂O₄ B1140199 5'-O-Trityl-2',3'-dehydrothymidine CAS No. 5964-41-0

5'-O-Trityl-2',3'-dehydrothymidine

Cat. No. B1140199
CAS RN: 5964-41-0
M. Wt: 466.53
InChI Key:
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Description

5'-O-Trityl-2',3'-dehydrothymidine, also known as 5'-O-Trityl-dThd, is a modified nucleoside with a trityl group attached to the 5’-position of the deoxyribose moiety. It is an important intermediate for the synthesis of modified nucleoside analogs, which are widely used in nucleic acid research. The trityl group of 5'-O-Trityl-dThd provides a convenient handle for further modification of the nucleoside, allowing for the synthesis of a variety of modified nucleosides.

Scientific Research Applications

Proteomics Research

5’-O-Trityl-2’,3’-dehydrothymidine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a building block in the synthesis of modified nucleosides, which can be incorporated into peptides for the study of protein interactions and stability .

Drug Discovery

In drug discovery, this thymidine analog can be employed to create small molecule libraries. These libraries are screened to identify compounds that have therapeutic potential, particularly those that can interact with DNA or RNA in a way that could modulate biological processes .

Molecular Biology Research

Researchers use 5’-O-Trityl-2’,3’-dehydrothymidine in molecular biology to study DNA replication and repair mechanisms. By incorporating this modified nucleoside into DNA strands, scientists can observe how enzymes and other proteins interact with DNA during these critical cellular processes .

Antiviral Research

This compound has applications in antiviral research due to its structural similarity to thymidine, a natural nucleoside. It can be used to investigate the efficacy of nucleoside analogs in inhibiting viral replication, particularly in viruses that use RNA as their genetic material .

Oncology Research

In oncology, 5’-O-Trityl-2’,3’-dehydrothymidine may be used to study the effects of DNA damage on cancer cells. It can help in understanding how cancer cells respond to various chemotherapeutic agents that induce DNA damage, aiding in the development of more effective cancer treatments .

Biochemical Studies

Biochemists use this compound to explore the biochemical pathways involving thymidine metabolism. It serves as a tool to dissect the pathways and identify key enzymes that could be potential targets for new drugs .

Mechanism of Action

Target of Action

The primary target of 5’-O-Trityl-2’,3’-dehydrothymidine is thymidine phosphorylase (TPase) . TPase is a key enzyme involved in the pyrimidine nucleoside salvage pathway . It also stimulates angiogenesis, and its expression correlates well with microvessel density and metastasis in a variety of human tumors .

Mode of Action

5’-O-Trityl-2’,3’-dehydrothymidine interacts with its target, TPase, in a noncompetitive fashion . This means that the compound binds to a site on the enzyme other than the active site, changing the enzyme’s shape and reducing its ability to bind to its substrate .

Biochemical Pathways

The compound affects the pyrimidine nucleoside salvage pathway by inhibiting the activity of TPase . This results in a decrease in the production of thymidine, a nucleoside necessary for DNA synthesis . The compound also inhibits TPase-induced angiogenesis .

Pharmacokinetics

The compound is known to be soluble in chloroform, dichloromethane, and ethyl acetate , suggesting that it may be well-absorbed in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of TPase by 5’-O-Trityl-2’,3’-dehydrothymidine leads to a decrease in the production of thymidine and a reduction in TPase-induced angiogenesis . This could potentially slow the growth of tumors, as they often rely on angiogenesis for growth and metastasis . The compound also causes degradation of pre-existing, immature vessels at the site of drug exposure .

Action Environment

The action of 5’-O-Trityl-2’,3’-dehydrothymidine may be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or drugs could potentially affect the compound’s metabolism and excretion. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 5’-O-Trityl-2’,3’-dehydrothymidine.

properties

IUPAC Name

5-methyl-1-[(2R,5S)-5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4/c1-21-19-31(28(33)30-27(21)32)26-18-17-25(35-26)20-34-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19,25-26H,20H2,1H3,(H,30,32,33)/t25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAKIEAKHPFXJJ-IZZNHLLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-Trityl-2',3'-dehydrothymidine

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